molecular formula C16H20O3 B14879323 2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid

2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid

Cat. No.: B14879323
M. Wt: 260.33 g/mol
InChI Key: DJWXJQQNNQJGSC-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a 2,5-dimethylphenyl carbonyl substituent at the second position of the cyclohexane ring. Its molecular formula is C₁₆H₂₀O₃, combining a lipophilic cyclohexane backbone with an aromatic 2,5-dimethylphenyl group linked via a ketone bridge.

Properties

IUPAC Name

2-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWXJQQNNQJGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanecarboxylic acid with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carbonyl group can yield alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally analogous molecules, focusing on substituent effects, ring systems, and functional groups.

Structural Analogues with Cyclohexanecarboxylic Acid Backbones

  • Target Compound :

    • Structure : Cyclohexanecarboxylic acid with 2,5-dimethylphenyl carbonyl group.
    • Molecular Formula : C₁₆H₂₀O₃.
    • Key Features : Flexible cyclohexane ring, electron-donating methyl groups on the phenyl ring, and a carboxylic acid group.
  • Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid): Structure: Cyclopropanecarboxylic acid with a 2,4-dichlorophenyl urea substituent. Molecular Formula: C₁₁H₁₀Cl₂N₂O₃. Comparison:
  • Ring System : Cyclopropane (high ring strain) vs. cyclohexane (flexible chair conformation).
  • Substituents: Chlorine atoms (electron-withdrawing) vs. methyl groups (electron-donoring), affecting electronic distribution and lipophilicity.
  • Applications : Cyclanilide is a plant growth regulator , whereas the target compound’s dimethyl groups may favor lipid membrane penetration.

Aromatic Carbonyl Derivatives

  • Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid) :
    • Structure : Diphenylacetic acid with a hydroxyl group.
    • Molecular Formula : C₁₄H₁₂O₃.
    • Comparison :
  • Functional Groups : Benzilic acid has a hydroxyl and two phenyl groups, contrasting with the target’s single dimethylphenyl carbonyl group.
  • Acidity : Benzilic acid’s pKa (~3.0) is lower due to resonance stabilization of the conjugate base, while the target’s cyclohexane-carboxylic acid likely has a pKa near 4–3.
  • Applications : Benzilic acid is used in organic synthesis and pharmaceuticals , whereas the target compound’s bioactivity remains speculative.

Substituent Effects: Dimethylphenyl vs. Dichlorophenyl

  • Target Compound :
    • Substituents : 2,5-Dimethylphenyl (lipophilic, sterically bulky).
  • Propiconazole (Triazole Fungicide) :
    • Structure : 1-((2-(2,4-Dichlorophenyl)tetrahydro-5-(trifluoro)methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole.
    • Comparison :
  • Aromatic Substituents : Dichlorophenyl (electron-withdrawing, enhancing stability) vs. dimethylphenyl (electron-donating, increasing metabolic susceptibility).
  • Bioactivity : Propiconazole’s triazole group enables antifungal activity via cytochrome P450 inhibition , while the target lacks such functional groups.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Ring System Key Substituents pKa (Estimated) Applications
2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid C₁₆H₂₀O₃ Cyclohexane 2,5-Dimethylphenyl carbonyl ~4.5 Potential agrochemicals
Cyclanilide C₁₁H₁₀Cl₂N₂O₃ Cyclopropane 2,4-Dichlorophenyl urea ~3.8 Plant growth regulator
Benzilic Acid C₁₄H₁₂O₃ Acetic acid Diphenyl, hydroxyl ~3.0 Pharmaceutical synthesis
Propiconazole C₁₅H₁₇Cl₂N₃O₂ Dioxolane-triazole 2,4-Dichlorophenyl, triazole N/A Fungicide

Research Findings and Trends

  • Steric Effects : The 2,5-dimethyl substitution may hinder rotation around the carbonyl bond, influencing binding to biological targets.
  • Synthetic Utility : Unlike benzilic acid, which is used in esterification , the target’s cyclohexane backbone may favor conformational diversity in drug design.

Limitations and Contradictions

  • Evidence Gaps : Direct data on the target compound’s physicochemical properties or bioactivity are absent in the provided sources.
  • Structural Divergence : Comparisons rely on extrapolation from dissimilar compounds (e.g., cyclopropane vs. cyclohexane), limiting mechanistic insights.

Biological Activity

2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry and biological research. Characterized by its unique structure, it features a cyclohexane ring, a carboxylic acid group, and a 2,5-dimethylphenyl carbonyl moiety. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C16H21NO3
  • Molecular Weight : 275.34 g/mol

The compound's structure contributes to its reactivity and biological interactions, making it a subject of interest in various scientific fields.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylaniline with cyclohexanecarboxylic acid. Key reagents include:

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC)
  • Catalyst : 4-Dimethylaminopyridine (DMAP)

This multi-step reaction process is crucial for producing the compound with high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may modulate enzyme activity or receptor binding, influencing various biological processes.

Pharmacological Effects

Research indicates that this compound exhibits potential pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties.
  • Anticancer Potential : Investigations into its anticancer effects are ongoing, with some studies reporting inhibition of tumor growth in vitro.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study reported that derivatives similar to this compound showed inhibition of angiotensin-converting enzyme (ACE), with varying IC50 values indicating potential for hypertension treatment .
  • Pharmacokinetic Profile :
    • Compounds structurally related to this compound have been evaluated for their pharmacokinetic properties in animal models. For instance, one study reported low plasma clearance and reasonable half-life in rats, suggesting favorable absorption characteristics .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
2-[(2,4-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acidC16H21NO3Moderate ACE inhibition
2-[(3,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acidC16H21NO3Anticancer activity reported
2-[(2,6-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acidC16H21NO3Antimicrobial properties

The unique substitution pattern on the aniline ring significantly influences the biological activity of these compounds.

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